molecular formula C13H12N6OS2 B5692458 4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)-N-(thiazol-2-yl)benzamide

4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B5692458
M. Wt: 332.4 g/mol
InChI Key: MIKIAXCDUOKMNF-UHFFFAOYSA-N
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Description

4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core linked to a thiazole and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)-N-(thiazol-2-yl)benzamide typically involves multi-step organic reactions:

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles under acidic conditions.

    Thiazole Synthesis: The thiazole ring can be formed by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the tetrazole and thiazole moieties to the benzamide core using a suitable linker, often under basic conditions with a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted thiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Biological Probes: Used in biochemical assays to study protein-ligand interactions.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action for 4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)-N-(thiazol-2-yl)benzamide typically involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to the desired biological effect. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)-N-(thiazol-2-yl)benzamide: Similar in structure but with variations in the substituents on the benzamide or thiazole rings.

    Benzamide Derivatives: Compounds with different heterocyclic rings attached to the benzamide core.

    Thiazole Derivatives: Compounds with different functional groups attached to the thiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c1-19-13(16-17-18-19)22-8-9-2-4-10(5-3-9)11(20)15-12-14-6-7-21-12/h2-7H,8H2,1H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKIAXCDUOKMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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